Methyl bis(2,6-dimethoxyphenyl)phosphinite
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl bis(2,6-dimethoxyphenyl)phosphinite is an organophosphorus compound that features a phosphinite group bonded to two 2,6-dimethoxyphenyl groups and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl bis(2,6-dimethoxyphenyl)phosphinite typically involves the reaction of 2,6-dimethoxyphenol with a phosphorus trichloride derivative, followed by methylation. The reaction conditions often require a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
Step 1: 2,6-dimethoxyphenol reacts with phosphorus trichloride in the presence of a base to form bis(2,6-dimethoxyphenyl)phosphorochloridite.
Step 2: The phosphorochloridite is then methylated using a methylating agent such as methyl iodide or dimethyl sulfate to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl bis(2,6-dimethoxyphenyl)phosphinite undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Substitution: It can participate in substitution reactions where the phosphinite group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen. The reaction typically occurs under mild conditions.
Substitution: Substitution reactions often require the presence of a catalyst and can be carried out under various conditions depending on the desired product.
Major Products
Oxidation: The major product of oxidation is the corresponding phosphine oxide.
Substitution: The products vary depending on the substituent introduced during the reaction.
Scientific Research Applications
Methyl bis(2,6-dimethoxyphenyl)phosphinite has several scientific research applications:
Catalysis: It is used as a ligand in transition metal catalysis, enhancing the reactivity and selectivity of catalytic processes.
Material Science: The compound is utilized in the synthesis of advanced materials with unique properties.
Biology and Medicine: Research is ongoing to explore its potential as a bioactive compound with applications in drug development and therapeutic interventions.
Mechanism of Action
The mechanism of action of methyl bis(2,6-dimethoxyphenyl)phosphinite involves its interaction with molecular targets through its phosphinite group. The compound can coordinate with metal centers, forming complexes that exhibit catalytic activity. The pathways involved in its action depend on the specific application and the nature of the target molecules.
Comparison with Similar Compounds
Similar Compounds
Bis(2,6-dimethoxyphenyl)phosphine: Similar in structure but lacks the methyl group.
Methyl bis(2,6-dimethylphenyl)phosphinite: Similar but with methyl groups instead of methoxy groups on the phenyl rings.
Uniqueness
Methyl bis(2,6-dimethoxyphenyl)phosphinite is unique due to the presence of both methoxy groups and a methyl group, which influence its reactivity and coordination properties. This combination of functional groups makes it a versatile ligand in catalysis and a valuable compound in material science.
Properties
CAS No. |
920271-30-3 |
---|---|
Molecular Formula |
C17H21O5P |
Molecular Weight |
336.3 g/mol |
IUPAC Name |
bis(2,6-dimethoxyphenyl)-methoxyphosphane |
InChI |
InChI=1S/C17H21O5P/c1-18-12-8-6-9-13(19-2)16(12)23(22-5)17-14(20-3)10-7-11-15(17)21-4/h6-11H,1-5H3 |
InChI Key |
CVYSDMZDPZOYFR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)P(C2=C(C=CC=C2OC)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.